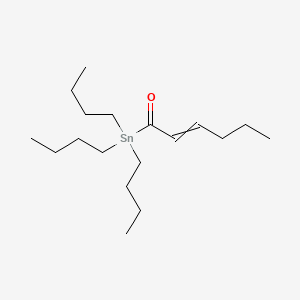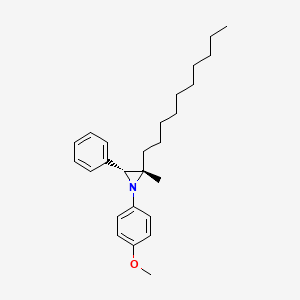![molecular formula C25H17Br2N3O B15167384 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde CAS No. 648901-14-8](/img/structure/B15167384.png)
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde is an organic compound with the molecular formula C20H14Br2N2O. It is characterized by the presence of a diazenyl group (-N=N-) and two bromophenyl groups attached to an amino group. This compound is often used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde typically involves the following steps:
Formation of the diazenyl group: This can be achieved through the diazotization of aniline derivatives followed by coupling with an appropriate aromatic compound.
Introduction of bromophenyl groups: The bromophenyl groups can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Aldehyde functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and diazotization processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: NaOCH3, KOtBu, polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products
Oxidation: 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzoic acid.
Reduction: 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}amino]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde involves its interaction with various molecular targets and pathways. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromophenyl groups may also contribute to its activity by facilitating interactions with specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde
- 4,4’-Bis(4-bromophenyl)phenylamino biphenyl
- 4-(Bis(4-bromophenyl)amino)benzaldehyde
Uniqueness
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde is unique due to its combination of a diazenyl group and bromophenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
648901-14-8 |
|---|---|
Fórmula molecular |
C25H17Br2N3O |
Peso molecular |
535.2 g/mol |
Nombre IUPAC |
4-[[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]diazenyl]benzaldehyde |
InChI |
InChI=1S/C25H17Br2N3O/c26-19-3-11-23(12-4-19)30(24-13-5-20(27)6-14-24)25-15-9-22(10-16-25)29-28-21-7-1-18(17-31)2-8-21/h1-17H |
Clave InChI |
GKEUPGHEXVLUOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)N=NC2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
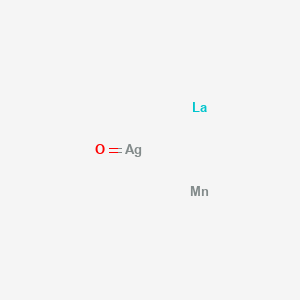
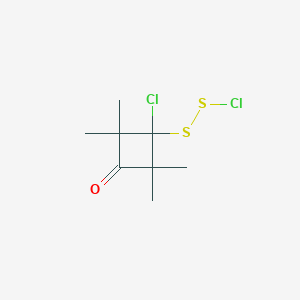

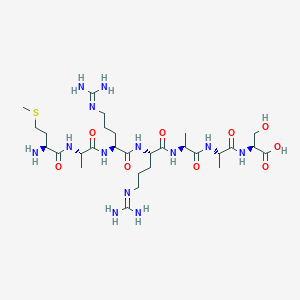
propanedinitrile](/img/structure/B15167346.png)
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)
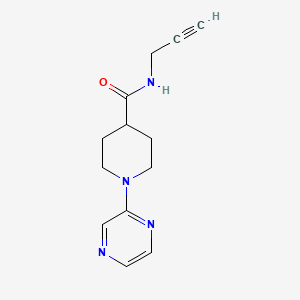
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)
![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)

